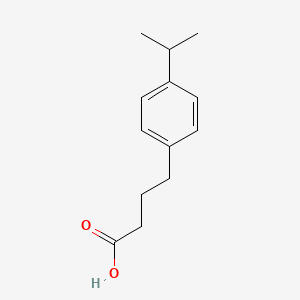

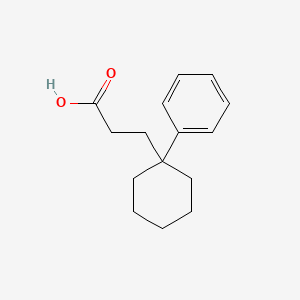

![molecular formula C19H16O2 B3060810 3'-(苄氧基)[1,1'-联苯]-4-醇 CAS No. 889950-85-0](/img/structure/B3060810.png)

3'-(苄氧基)[1,1'-联苯]-4-醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

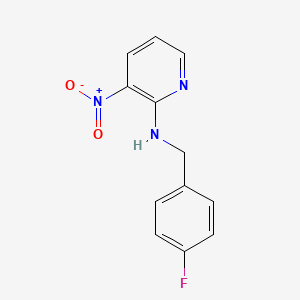

“3’-(Benzyloxy)[1,1’-biphenyl]-4-ol” is a chemical compound with the empirical formula C20H16O3 . It’s a solid substance and is part of a collection of unique chemicals provided by Sigma-Aldrich . The benzylic hydrogens of alkyl substituents on a benzene ring are activated toward free radical attack .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, the synthesis of 4-((4-(Benzyloxy)-2-hydroxybenzylidene)amino)-[1,1’-biphenyl]-3-ol [H2L1] was achieved through the condensation reaction of 4-(benzyloxy)-2-hydroxybenzaldehyde with various aminophenol derivatives .Molecular Structure Analysis

The molecular structure of “3’-(Benzyloxy)[1,1’-biphenyl]-4-ol” can be represented by the SMILES stringO=C(O)C1=C(C=CC=C1)C2=CC=CC(OCC3=CC=CC=C3)=C2 . This indicates that the compound contains a carboxylic acid group attached to a biphenyl structure, which is further substituted with a benzyloxy group . Chemical Reactions Analysis

The benzylic hydrogens of alkyl substituents on a benzene ring, such as in “3’-(Benzyloxy)[1,1’-biphenyl]-4-ol”, are activated toward free radical attack . Furthermore, SN1, SN2, and E1 reactions of benzylic halides show enhanced reactivity, due to the adjacent aromatic ring .Physical And Chemical Properties Analysis

“3’-(Benzyloxy)[1,1’-biphenyl]-4-ol” is a solid substance . Its molecular weight is 304.34 . The compound is non-electrolytic in nature .科学研究应用

液晶相

一类新型的两亲性中间相,包括 3'-(苄氧基)[1,1'-联苯]-4-醇的衍生物,已显示出热致和溶致近晶相和柱状中间相。这归因于亲水区域与无柔性烷基链的全芳香链段的微观偏析 (Kölbel, Tschierske, & Diele, 1998)。

芳基化反应

该化合物在钯催化剂存在下与芳基碘化物发生区域选择性单芳基化和二芳基化,产生 1,1′:2′,1″-三联苯-2-醇和 2′,6′-二苯基联苯-2-醇等衍生物 (Satoh 等人,1998)。

铁电液晶聚硅氧烷

3'-(苄氧基)[1,1'-联苯]-4-醇的衍生物已用于合成铁电侧链液晶聚硅氧烷。这些聚硅氧烷表现出丰富的介晶行为,包括手性近晶相 C 和扭曲晶界相等各种相位 (Hsiue 和 Chen,1995)。

互变异构研究

使用核磁共振和 X 射线技术分析了与 3'-(苄氧基)[1,1'-联苯]-4-醇相关的化合物的结构,揭示了酚和醌形式之间的互变异构 (Sridharan 等人,2004)。

单胺氧化酶抑制剂

结构上类似于 3'-(苄氧基)[1,1'-联苯]-4-醇的苯并[b]噻吩-3-醇已被研究为人类单胺氧化酶 (hMAO) 的潜在抑制剂,表明它们在治疗神经退行性疾病中的潜力 (Guglielmi 等人,2019)。

光致发光的镧系配位化合物

3'-(苄氧基)[1,1'-联苯]-4-醇的衍生物已用于镧系配位化合物中,测试了给电子和吸电子取代基对光物理性质的影响 (Sivakumar 等人,2010)。

抗菌和抗炎活性

源自 3'-(苄氧基)[1,1'-联苯]-4-醇的席夫碱的二有机锡(IV)配合物显示出有希望的抗菌、抗氧化和抗炎活性 (Devi、Yadav 和 Singh,2019)。

有机化学中的对映选择性合成

该化合物已用于 Ir 催化的烯丙基胺化和闭环复分解,用于手性选择性合成环状 β-氨基醇衍生物,在药物合成中很有用 (Lee、Shin、Kang 和 Lee,2007)。

活性药物中间体的合成

3'-(苄氧基)[1,1'-联苯]-4-醇已用于合成活性药物中间体,如 4-苄氧基丙苯酮,用于 Ifenprodil 和 Buphenine 等药物中 (Yadav 和 Sowbna,2012)。

电光开关行为

该化合物的衍生物表现出反铁电倾斜近晶液晶相,可用于电光开关和存储器件 (Rauch 等人,2004)。

酪氨酸酶抑制

与 3'-(苄氧基)[1,1'-联苯]-4-醇相关的联苯酯衍生物显示出显着的抗酪氨酸酶活性,表明在治疗诸如色素沉着过度等疾病中具有潜力 (Kwong 等人,2017)。

抗氧化特性

结构上与 3'-(苄氧基)[1,1'-联苯]-4-醇相关的化合物,如 1,3-二([1,1'-联苯]-3-基)脲,已显示出良好的抗氧化特性,表明其在健康应用中的潜力 (Lazarević 等人,2020)。

微生物降解

发现 Mycobacterium sp. PYR-1 可降解与 3'-(苄氧基)[1,1'-联苯]-4-醇相关的化合物联苯,表明其在生物修复过程中的潜在用途 (Moody、Doerge、Freeman 和 Cerniglia,2002)。

安全和危害

作用机制

Target of Action

Phenolic compounds, which this compound is a part of, are known to interact with a wide range of biological targets, including enzymes and cell receptors .

Mode of Action

Phenolic compounds are known to interact with their targets through various mechanisms, such as direct binding or modulation of target activity .

Biochemical Pathways

For instance, they are synthesized via the shikimate pathway, which is important for the biosynthesis of phenolic acids . They can also affect other pathways, leading to various downstream effects .

Pharmacokinetics

One study suggests that a related compound, 4-(3-(benzyloxy)phenyl)-2-(ethylsulfinyl)-6-(trifluoromethyl)pyrimidine (betp), exhibits glucose-dependent insulin secretion in rats following intravenous administration .

Result of Action

Phenolic compounds are known to have various biological effects, including antioxidant, anti-inflammatory, and antimicrobial activities .

Action Environment

It is known that factors such as ph, temperature, and presence of other compounds can affect the activity and stability of phenolic compounds .

属性

IUPAC Name |

4-(3-phenylmethoxyphenyl)phenol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16O2/c20-18-11-9-16(10-12-18)17-7-4-8-19(13-17)21-14-15-5-2-1-3-6-15/h1-13,20H,14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTWVENQAKAFCLA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=CC(=C2)C3=CC=C(C=C3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40602446 |

Source

|

| Record name | 3'-(Benzyloxy)[1,1'-biphenyl]-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40602446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

889950-85-0 |

Source

|

| Record name | 3'-(Benzyloxy)[1,1'-biphenyl]-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40602446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

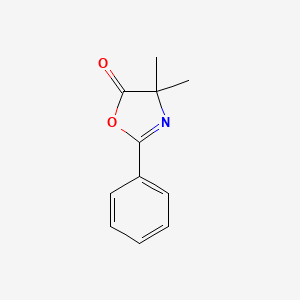

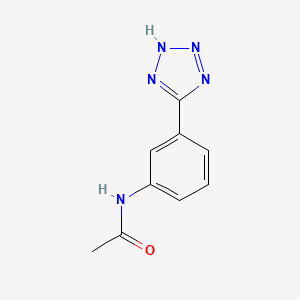

![2-[4-(4-Methoxyphenyl)-4-oxobutyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B3060728.png)

![1-(2-(3-Nitrophenyl)-2-oxoethyl)-3,5,7-triaza-1-azoniatricyclo(3.3.1.1[3,7])decane bromide](/img/structure/B3060736.png)